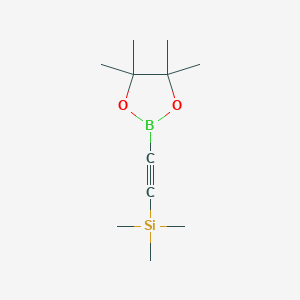
5-Amino-2-chloronicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-chloronicotinonitrile is a chemical compound with the molecular formula C6H4ClN3. It has an average mass of 153.569 Da and a monoisotopic mass of 153.009369 Da . It is a solid substance that should be stored in a dark place, in an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 5-Amino-2-chloronicotinonitrile is1S/C6H4ClN3/c7-6-4 (2-8)1-5 (9)3-10-6/h1,3H,9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
5-Amino-2-chloronicotinonitrile has a density of 1.4±0.1 g/cm³, a boiling point of 400.1±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 65.1±3.0 kJ/mol and a flash point of 195.8±27.3 °C .Aplicaciones Científicas De Investigación
Grignard Reagent Utilization in Synthesis
A practical and scalable approach using Grignard reagents with 4-amino-2-chloronicotinonitrile was developed to construct 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives. This synthesis is useful for preclinical development of MET-targeting antitumor drug candidates (Wang et al., 2020).
Antitumor Evaluation in Heterocyclic Compounds
The reaction of 2-chloronicotinonitrile with substituted amines was explored in the synthesis of heterocyclic compounds containing pyridone and other derivatives. These compounds demonstrated significant antitumor activity, with some showing higher efficacy than 5-fluorouracil (Waly et al., 2013).
Synthesis of Pyrido[2,3-c]-1,2-thiazine Ring System
2-Chloronicotinonitrile's reaction with N-methylmethanesulfonamide led to the formation of the novel pyrido[2,3-c]-1,2-thiazine ring system. This compound's spectral characteristics were discussed in detail (Coppola & Hardtmann, 1979).
Preparation of Tricyclic Fused Ring Iminopyrido[3,2-e]pyrimidines
The preparation involved treating 2-chloronicotinonitrile with primary amines, leading to novel tricyclic fused ring iminopyrido[3,2-e]pyrimidines. This study discussed the preparation of related compounds as well (Kwok, 1978).
Antimicrobial Activity of Novel Heterocycles
New thiophene derivatives, including compounds synthesized from 5-amino-2-chloronicotinonitrile, exhibited significant antimicrobial activities. The study highlighted the role of substituents in bioactivity and drug design (Mabkhot et al., 2016).
Highly Regioselective Palladium-Catalyzed C2-Amination
The use of palladium(0) enabled highly regioselective C-2 amination of 4,6-dichloronicotinonitrile, leading to novel 4-chloro-6-anilino nicotinonitrile compounds after deprotection in situ. This methodology expanded the scope of available compounds (Delvare et al., 2011).
Safety And Hazards
5-Amino-2-chloronicotinonitrile is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
5-amino-2-chloropyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-4(2-8)1-5(9)3-10-6/h1,3H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJWPGFVMYKWCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30608098 |
Source


|
| Record name | 5-Amino-2-chloropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-chloronicotinonitrile | |
CAS RN |
13600-46-9 |
Source


|
| Record name | 5-Amino-2-chloro-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13600-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-2-chloropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B169173.png)





![Acetamide, N-[(2S)-oxiranylmethyl]-](/img/structure/B169186.png)

![(1S,2S,3R,4R)-3-(4-Methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B169189.png)


